4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1235629-61-4
Cat. No.: VC6442291
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235629-61-4 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.41 |
| IUPAC Name | 4-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-21-14-5-3-13(4-6-14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
| Standard InChI Key | UXLAFBTUIOHJJY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Introduction
Structural Characteristics
Benzamides are organic compounds that contain a benzene ring linked to an amide group. The specific compound includes a piperidine ring with a methylsulfonyl group attached, which is connected to a benzamide moiety through a methylene bridge. This structure suggests potential bioactivity, as both piperidine and benzamide moieties are common in pharmaceuticals.
| Structural Component | Description |
|---|---|
| Benzamide Moiety | Contains a benzene ring linked to an amide group, which is often associated with biological activity. |
| Piperidine Ring | A six-membered ring with one nitrogen atom, commonly found in drugs due to its ability to interact with biological targets. |
| Methylsulfonyl Group | Adds polarity and potential for hydrogen bonding, which can influence the compound's solubility and interaction with biological molecules. |
Potential Applications
While specific data on 4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is not available, compounds with similar structures have been explored for various therapeutic applications:
-
Neurological Disorders: Some benzamides have shown potential in treating neurological conditions by modulating neurotransmitter systems.
-
Cancer Therapy: Certain benzamide derivatives have been investigated for their anticancer properties.
-
Inflammatory Diseases: Benzamides may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis.
Research Findings and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume